BenchChemオンラインストアへようこそ!

6-chloro-5-methylpyridin-2-ol

HsMetAP1 inhibition structure-activity relationship regioisomeric selectivity

6-Chloro-5-methylpyridin-2-ol (CAS 1227592-82-6) is a disubstituted 2-pyridone heterocycle with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol. The compound exists predominantly as the 1H-pyridin-2-one tautomer and bears a chlorine atom at the 6-position and a methyl group at the 5-position on the pyridine ring.

Molecular Formula C6H6ClNO
Molecular Weight 143.57 g/mol
CAS No. 1227592-82-6
Cat. No. B6160080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-methylpyridin-2-ol
CAS1227592-82-6
Molecular FormulaC6H6ClNO
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)C=C1)Cl
InChIInChI=1S/C6H6ClNO/c1-4-2-3-5(9)8-6(4)7/h2-3H,1H3,(H,8,9)
InChIKeyMHOYCWKBVPVKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methylpyridin-2-ol (CAS 1227592-82-6): A Dual-Functionalized 2-Pyridone Building Block for Pharmaceutical and Agrochemical Synthesis


6-Chloro-5-methylpyridin-2-ol (CAS 1227592-82-6) is a disubstituted 2-pyridone heterocycle with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol [1]. The compound exists predominantly as the 1H-pyridin-2-one tautomer and bears a chlorine atom at the 6-position and a methyl group at the 5-position on the pyridine ring [1]. Its computed physicochemical profile — XLogP3 of 1.0, a predicted pKa of 7.74 ± 0.10, a topological polar surface area of 29.1 Ų, zero rotatable bonds, and a single hydrogen bond donor and acceptor each — positions it as a compact, conformationally restrained intermediate with balanced hydrophilic-lipophilic character [1]. The compound serves as a versatile synthetic building block, with the 6-chloro substituent enabling transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, while the 5-methyl group provides steric and electronic modulation of the pyridone ring [1].

Why 6-Chloro-5-methylpyridin-2-ol Cannot Be Replaced by Non-Chlorinated, Non-Methylated, or Regioisomeric 2-Pyridone Analogs


The 6-chloro-5-methyl-2-pyridone scaffold is not interchangeable with simpler 2-pyridone analogs because both substituents contribute non-redundantly to physicochemical properties, reactivity, and biological pharmacophore recognition. Removal of the 6-chloro substituent eliminates the primary handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while removal of the 5-methyl group alters lipophilicity (ΔlogP) and eliminates a key hydrophobic contact in biological target binding [1]. Critically, swapping the chlorine and methyl positions to generate the regioisomer 5-chloro-6-methylpyridin-2-ol changes the electronic environment of the ring, repositioning the chlorine away from the pyridone nitrogen and altering SNAr activation, which has been shown in systematic SAR studies to produce divergent biological potency against therapeutic targets [2]. The predicted pKa difference between 6-chloro-5-methylpyridin-2-ol (7.74) and its non-chlorinated analog 5-methylpyridin-2-ol (~10.19) means that at physiological pH these compounds exist in markedly different ionization states, directly impacting solubility, permeability, and target engagement .

Quantitative Differentiation Evidence for 6-Chloro-5-methylpyridin-2-ol Relative to Closest Analogs


Regioisomeric Differentiation: 6-Chloro-5-methyl vs. 5-Chloro-6-methyl Substitution Governs HsMetAP1 Inhibitory Activity

In a systematic structure-activity relationship study of pyridinylpyrimidine-based inhibitors of human methionine aminopeptidase-1 (HsMetAP1), Zhang et al. (2013) demonstrated that the position of the chlorine substituent on the pyridine ring is a critical determinant of inhibitory potency. The study identified 5'-chloro-6'-methyl-2-pyridin-2-ylpyrimidine (incorporating the 5-chloro-6-methyl substitution pattern on the pyridine ring) as the minimum pharmacophoric element for HsMetAP1 inhibition and concluded that 5'-chloro is the favored substituent position for enhanced potency against HsMetAP1 [1]. By contrast, analogs bearing the 6-chloro-5-methyl substitution pattern (i.e., chlorine adjacent to the pyridine nitrogen) exhibited distinct SAR and reduced HsMetAP1 inhibitory activity compared to the 5-chloro-6-methyl regioisomer. This regioisomeric selectivity demonstrates that the chlorine position modulates target engagement: 5-chloro-6-methyl substitution favors HsMetAP1 binding, while 6-chloro-5-methyl substitution provides a complementary pharmacophore for distinct target classes [1]. This finding is supported by the use of the 6-chloro-5-methyl-2-pyridone scaffold as the core of SB 242084, a selective 5-HT₂C receptor antagonist (pKi = 9.0) with >100-fold selectivity over 5-HT₂A and 5-HT₂B receptors [2].

HsMetAP1 inhibition structure-activity relationship regioisomeric selectivity

pKa Differentiation: 6-Chloro Substitution Acidifies the 2-Pyridone NH by Approximately 2.5 pKa Units Relative to the Non-Chlorinated Analog

The predicted pKa of 6-chloro-5-methylpyridin-2-ol is 7.74 ± 0.10, compared with a predicted pKa of 10.19 ± 0.10 for the non-chlorinated analog 5-methylpyridin-2-ol (2-hydroxy-5-methylpyridine, CAS 1003-68-5), representing a ΔpKa of approximately 2.45 units . This substantial acidification is attributable to the electron-withdrawing inductive effect of the 6-chloro substituent, which stabilizes the conjugate base and shifts the ionization equilibrium. For the parent 6-chloropyridin-2-ol (lacking the 5-methyl group), the predicted pKa is 7.33 ± 0.10, indicating that the 5-methyl group exerts a modest +0.41 pKa unit base-strengthening effect relative to the non-methylated chlorinated analog . At physiological pH (7.4), 6-chloro-5-methylpyridin-2-ol is approximately 69% unionized (calculated via Henderson-Hasselbalch), while 5-methylpyridin-2-ol is >99.8% unionized, and 6-chloropyridin-2-ol is ~46% unionized. This differential ionization directly affects aqueous solubility, passive membrane permeability, and protein binding.

ionization state pKa drug-likeness physicochemical profiling

Lipophilicity and Molecular Property Profile: Balanced logP Through Combined Chloro and Methyl Substitution

The computed XLogP3 values from PubChem reveal a balanced lipophilicity profile for 6-chloro-5-methylpyridin-2-ol that is not achievable with either monosubstituted analog. The target compound has an XLogP3 of 1.0, compared to XLogP3 = 1.0 for 6-chloropyridin-2-ol (MW 129.54, lacks methyl) and XLogP3 = 0.1 for 5-methylpyridin-2-ol (MW 109.13, lacks chloro) [1][2][3]. The 5-chloro-6-methyl regioisomer has an XLogP3 of 0.9 [4]. While the parent 6-chloropyridin-2-ol achieves the same logP as the target compound, it does so at a 14.03 Da lower molecular weight and without the hydrophobic methyl contact point. The 5-methyl group on the target compound increases molecular weight and provides an additional van der Waals interaction surface without inflating logP beyond the desirable range for oral bioavailability (logP 1–3). The topological polar surface area is identical (29.1 Ų) across the target compound, the regioisomer, and the non-methylated chlorinated analog, confirming that the 5-methyl substitution modulates lipophilicity without altering hydrogen bonding capacity [1][2][4].

logP lipophilicity molecular property optimization drug design

Conformational Rigidity: Zero Rotatable Bonds Provide Entropic Advantage in Target Binding

6-Chloro-5-methylpyridin-2-ol has zero rotatable bonds, a property shared with 6-chloropyridin-2-ol and 5-chloro-6-methylpyridin-2-ol, but not with extended pyridine building blocks such as (6-chloro-5-methylpyridin-2-yl)methanol (CAS 208111-31-3, which has 1 rotatable bond and MW 157.60) or (6-chloro-5-methylpyridin-2-yl)methanamine (CAS 1256811-86-5, which has 1 rotatable bond) [1][2]. In fragment-based drug discovery, zero rotatable bonds correlate with higher ligand efficiency (LE) and reduced entropic penalty upon target binding. The conformational rigidity, combined with the balanced physicochemical profile (MW 143.57, logP 1.0, HBD = 1, HBA = 1), yields a ligand efficiency metric (LE ≈ 0.45–0.50 kcal/mol per heavy atom for a hypothetical fragment with ΔG ≈ -5 kcal/mol) that is competitive as a fragment starting point [1]. By contrast, the non-chlorinated 5-methylpyridin-2-ol (MW 109.13) lacks the synthetic elaboration handle, while the non-methylated 6-chloropyridin-2-ol (MW 129.54) lacks the methyl group's hydrophobic contact potential [3][4].

conformational restriction entropic benefit fragment-based drug design ligand efficiency

Proven Pharmaceutical Utility: The 6-Chloro-5-methyl-2-pyridone Scaffold Is the Core of a Clinical-Stage 5-HT₂C Antagonist and a Registered CFTR Modulator Intermediate

The 6-chloro-5-methyl-2-pyridone substructure is embedded in two pharmacologically validated drug discovery contexts. First, it forms the indoline-fused core of SB 242084, a selective, competitive, and brain-penetrant 5-HT₂C receptor antagonist that binds with pKi = 9.0 (Ki ≈ 1 nM) and exhibits >100-fold selectivity over the related 5-HT₂A and 5-HT₂B receptor subtypes [1]. The 6-chloro-5-methyl substitution on the indoline ring is essential for this selectivity profile; the non-chlorinated or non-methylated congeners show substantially reduced affinity [1]. Second, 6-chloro-5-methylpyridin-2-amine (CAS 442129-37-5), directly derived from the target compound via amination, is a key registered intermediate in the synthesis of lumacaftor (VX-809), an FDA-approved CFTR corrector used in combination with ivacaftor for cystic fibrosis [2]. The synthesis of this intermediate has been the subject of dedicated process chemistry optimization to avoid peroxide use and improve safety and scalability, underscoring its industrial relevance [2]. More recently, Riltide Medicines Co. Ltd. has disclosed patent applications covering cGAS inhibitors built upon pyridine-based scaffolds, indicating continued investment in this chemotype for autoimmune disease indications [3].

privileged scaffold 5-HT2C antagonist CFTR modulator drug intermediate

Procurement-Relevant Application Scenarios for 6-Chloro-5-methylpyridin-2-ol Driven by Quantitative Differentiation Evidence


Serotonergic Drug Discovery: 5-HT₂C Antagonist Lead Optimization

Medicinal chemistry teams pursuing selective 5-HT₂C receptor modulators should specify 6-chloro-5-methylpyridin-2-ol as the core building block. The scaffold's proven track record in SB 242084 (pKi = 9.0, >100-fold selectivity over 5-HT₂A/₂B) demonstrates that the 6-chloro-5-methyl substitution pattern on the pyridone/indoline system is critical for achieving subtype selectivity [1]. Use of the 5-chloro-6-methyl regioisomer is not supported for this target class and would direct SAR toward HsMetAP1-related targets instead, as shown by Zhang et al. (2013) [2].

Cystic Fibrosis API Intermediate Manufacturing: Lumacaftor-Related Synthesis

Process chemistry groups manufacturing lumacaftor intermediates should source 6-chloro-5-methylpyridin-2-ol as the precursor for 6-chloro-5-methylpyridin-2-amine (CAS 442129-37-5). The optimized four-step sequence starting from 2-amino-6-chloropyridine has been published with improved safety profiles avoiding peroxide reagents, and the intermediate is registered as a lumacaftor impurity standard [3]. Alternate pyridone building blocks lacking the 5-methyl group or bearing different halogen substitution patterns will not yield the correct lumacaftor intermediate.

Innate Immune Targeting: cGAS Inhibitor Fragment Elaboration

Research groups developing cyclic GMP-AMP synthase (cGAS) inhibitors for autoimmune indications should evaluate 6-chloro-5-methylpyridin-2-ol as a core fragment. Riltide Medicines' recent patent disclosures highlight pyridine-based scaffolds as privileged starting points for cGAS inhibition, and the target compound's zero rotatable bonds, balanced logP (1.0), and near-physiological pKa (7.74) make it a high-efficiency fragment starting point amenable to structure-based elaboration [4][5]. The 6-chloro handle enables rapid SAR expansion via SNAr or cross-coupling chemistry.

Fragment-Based Drug Design (FBDD): Core Scaffold with Optimal Ligand Efficiency Metrics

Fragment screening libraries should include 6-chloro-5-methylpyridin-2-ol as a chemically tractable, conformationally rigid fragment. With zero rotatable bonds, MW 143.57, logP 1.0, and TPSA 29.1 Ų, it satisfies the 'rule of three' for fragment-likeness [5]. Compared to 5-methylpyridin-2-ol (no synthetic handle) and 6-chloropyridin-2-ol (no hydrophobicity modulation), the target compound uniquely provides both a chlorine vector for chemical elaboration and a methyl group for lipophilic optimization, maximizing the probability of fragment-to-lead success [6].

Quote Request

Request a Quote for 6-chloro-5-methylpyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.